N-(2-Fluoro-1-phenylethyl)acetamide
Description
N-(2-Fluoro-1-phenylethyl)acetamide is a fluorinated acetamide derivative characterized by a phenylethyl backbone substituted with a fluorine atom at the 2-position and an acetylated amine group. This structural motif confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
CAS No. |
183995-36-0 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 |
IUPAC Name |
N-(2-fluoro-1-phenylethyl)acetamide |
InChI |
InChI=1S/C10H12FNO/c1-8(13)12-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13) |
InChI Key |
TWESZYJYVKWZBY-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CF)C1=CC=CC=C1 |
Synonyms |
Acetamide, N-(2-fluoro-1-phenylethyl)- |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Acetamide Derivatives
Structural and Physicochemical Properties
The table below compares N-(2-Fluoro-1-phenylethyl)acetamide with key analogs based on substituents, molecular weight, and predicted or reported properties:
Key Observations :
- Lipophilicity : Fluorine substitution generally increases lipophilicity, as seen in this compound and its fluorophenyl analogs. However, polar groups like hydroxy (in N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide) or sulfonylpiperazine (in compounds) reduce lipophilicity and enhance water solubility .
- Metabolic Stability : Fluorine atoms at ortho positions (as in the target compound) may slow oxidative metabolism compared to para-fluorinated analogs .
- Biological Activity : Substituents like benzothiazole-sulfonyl-piperazine () or trifluoromethylbenzothiazole () correlate with antimicrobial or enzyme inhibitory effects, whereas simple fluorinated phenylethyl groups (target compound) lack explicit activity data in the evidence .
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Compounds : Derivatives with benzothiazole-sulfonyl-piperazine moieties (e.g., compounds 47, 48) showed potent activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), attributed to their ability to disrupt microbial membrane integrity .
- This compound: No direct antimicrobial data are reported, but its structural simplicity suggests weaker activity compared to complex derivatives with heterocyclic substituents.
Enzyme Interactions
- N-acetyl Norfentanyl (): A structurally distinct acetamide (C₁₆H₂₂N₂O₂) with opioid receptor affinity, highlighting the role of bulky aromatic groups in receptor binding .
- Trifluoroacetamide Derivatives () : Compounds like N-[(1S)-1-[4-(1-Chloro-2-cyclopropyl-ethyl)phenyl]ethyl]-2,2,2-trifluoro-acetamide exhibit enzyme inhibition via halogen bonding and steric effects .
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